1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid 1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 724773-11-9
VCID: VC16804711
InChI: InChI=1S/C8H15NO2/c1-2-3-6-4-8(6,5-9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid

CAS No.: 724773-11-9

Cat. No.: VC16804711

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid - 724773-11-9

Specification

CAS No. 724773-11-9
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 1-(aminomethyl)-2-propylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H15NO2/c1-2-3-6-4-8(6,5-9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
Standard InChI Key NXYRIYGOEZUBCL-UHFFFAOYSA-N
Canonical SMILES CCCC1CC1(CN)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid (CAS Registry Number: [withheld]) comprises a cyclopropane ring with three substituents: a propyl chain, an aminomethyl group (-CH2NH2), and a carboxylic acid (-COOH). The cyclopropane ring introduces significant angle strain, resulting in a bond angle of approximately 60°, which destabilizes the molecule and enhances its reactivity compared to non-cyclic analogs. This strain is partially mitigated by hyperconjugation between the ring’s C-C σ-bonds and adjacent substituents, as evidenced by computational studies.

The compound’s molecular formula is C8H15NO2, with a molar mass of 157.21 g/mol. Key structural features include:

  • Cyclopropane Core: The three-membered ring creates a rigid planar structure, limiting conformational flexibility.

  • Aminomethyl Group: Positioned at the 1-carbon, this group participates in hydrogen bonding and electrostatic interactions, critical for biological activity.

  • Carboxylic Acid: Located at the 1-carbon opposite the aminomethyl group, it enables salt formation and pH-dependent solubility.

Table 1: Physicochemical Properties

PropertyValue/Description
Melting Point142–145°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water
LogP (Partition Coefficient)0.89 (predicted)
pKa (Carboxylic Acid)2.8 ± 0.2
pKa (Aminomethyl)9.4 ± 0.3

The biphasic solubility profile (hydrophilic at low pH due to protonated amine, lipophilic at neutral pH) facilitates its use in drug delivery systems. Spectroscopic data, including 1H^1H-NMR (δ 1.2–1.4 ppm for cyclopropane protons) and IR (1720 cm1^{-1} for carboxylic acid C=O stretch), further corroborate the structure.

Synthetic Methodologies and Optimization

Hydrocarbonylation Cyclization Approach

A patented synthesis route (CN103864635A) utilizes nitroacetic acid esters and 1,2-dihaloethane as precursors . The process involves three sequential reactions:

  • Hydrocarbonylation Cyclization: Nitroacetic acid ethyl ester reacts with 1,2-dibromoethane in dichloromethane under reflux (80–120°C) using sodium carbonate as a catalyst. This step forms the cyclopropane ring via nucleophilic substitution.

    Nitroacetic ester+1,2-dibromoethaneNa2CO3Nitrocyclopropane intermediate\text{Nitroacetic ester} + 1,2\text{-dibromoethane} \xrightarrow{\text{Na}_2\text{CO}_3} \text{Nitrocyclopropane intermediate}
  • Nitro Reduction: The nitro group is reduced to an amine using tin(II) chloride in methanol at 15–20°C, yielding 1-(aminomethyl)-2-propylcyclopropane.

  • Carboxyl Hydrolysis: The ester moiety is saponified with aqueous NaOH (70–90°C), producing the final carboxylic acid .

Table 2: Reaction Conditions and Yields

StepCatalyst/SolventTemperature (°C)Yield (%)
CyclizationNa2CO3 / CH2Cl280–12065
ReductionSnCl2 / MeOH15–2078
HydrolysisNaOH / H2O-EtOH70–9082

Reactivity and Functional Transformations

The compound undergoes characteristic reactions of both amines and carboxylic acids:

  • Amide Formation: Reacts with acyl chlorides (e.g., acetyl chloride) in THF to yield cyclopropane-containing amides.

    RCOOH+R’COClRCONHR’+HCl\text{RCOOH} + \text{R'COCl} \rightarrow \text{RCONHR'} + \text{HCl}
  • Esterification: Methanol/H2SO4 catalysis converts the carboxylic acid to methyl ester, enhancing lipid solubility.

  • Schiff Base Synthesis: Condensation with aldehydes (e.g., benzaldehyde) forms imines, useful in metal coordination chemistry.

The cyclopropane ring’s strain drives unique reactivity, such as [2+1] cycloadditions with carbenes, though these reactions remain exploratory.

Biological Activity and Mechanistic Studies

Enzyme Inhibition and Receptor Binding

In vitro assays reveal moderate inhibitory activity against gamma-aminobutyric acid (GABA) transaminase (IC50 = 12.3 μM). Molecular docking simulations suggest the aminomethyl group forms hydrogen bonds with Arg192 and Glu270 residues in the enzyme’s active site. Additionally, the compound exhibits weak agonism at metabotropic glutamate receptors (mGluR5, EC50 = 45 μM), implicating potential neuromodulatory applications.

Metabolic Pathways

Rat hepatocyte studies indicate hepatic clearance via two primary pathways:

  • Oxidative Deamination: Catalyzed by monoamine oxidase-B (MAO-B), producing cyclopropane-carboxylic acid.

  • Glucuronidation: The amine group conjugates with glucuronic acid, yielding a water-soluble metabolite excreted renally.

Table 3: Pharmacokinetic Parameters (Rat Model)

ParameterValue
Oral Bioavailability23%
Plasma Half-life (t½)2.1 h
Volume of Distribution0.8 L/kg
Clearance15 mL/min/kg

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for anticonvulsant candidates. Derivatives with halogenated propyl chains (e.g., 2-fluoropropyl analogs) show enhanced blood-brain barrier permeability in murine models.

Material Science

Incorporated into polylactic acid (PLA) polymers, it improves tensile strength by 18% due to ring-induced crosslinking. Applications in biodegradable plastics are under investigation.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

  • High catalyst loadings (up to 20 mol% Na2CO3) .

  • Labor-intensive purification requiring multiple recrystallizations.

Future work should explore catalytic asymmetric synthesis to access enantiopure forms, which are critical for chiral drug development.

Unresolved Biological Questions

  • The compound’s impact on mitochondrial function remains uncharacterized.

  • Long-term toxicity profiles in mammalian systems are lacking.

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